5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid
Overview
Description
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C7H5F3O3. It is a derivative of furan, a heterocyclic organic compound, and contains both a trifluoromethyl group and a carboxylic acid group.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-(Trifluoromethyl)furan-3-carboxylic Acid are currently unknown. The compound is a relatively new substance and research into its specific targets is still ongoing .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its complex structure and the presence of the trifluoromethyl group .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its bioavailability, as this group is known to enhance the metabolic stability of compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the introduction of a trifluoromethyl group into a furan ring. One common method is the trifluoromethylation of a furan derivative using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride: This compound is similar in structure but contains a carbonyl chloride group instead of a carboxylic acid group.
5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile: This compound has a carbonitrile group in place of the carboxylic acid group.
Uniqueness: 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURNFMNHTHXTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381964 | |
Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17515-74-1 | |
Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17515-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17515-74-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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